methyl 3-ethyl-2-(isopropylthio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethyl-2-(isopropylthio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate is a chemical compound that belongs to the quinazoline family. It is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of methyl 3-ethyl-2-(isopropylthio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell division and growth. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-ethyl-2-(isopropylthio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-ethyl-2-(isopropylthio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate in lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against a wide range of cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of methyl 3-ethyl-2-(isopropylthio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate. One potential direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as autoimmune diseases and inflammatory disorders. Another direction is to develop more efficient synthesis methods for the compound, which could improve its availability and reduce its cost. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of methyl 3-ethyl-2-(isopropylthio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate involves the reaction of 2-amino-4-ethyl-5-isopropylthio-7-oxo-5,6,7,8-tetrahydroquinazoline with methyl chloroformate in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is then purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethyl-2-(isopropylthio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-cancer activities. The compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
methyl 3-ethyl-4-oxo-2-propan-2-ylsulfanylquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-5-17-13(18)11-7-6-10(14(19)20-4)8-12(11)16-15(17)21-9(2)3/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRAHFIZHXKPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.